5-(2,2,2-trifluoroethyl)pyridin-3-ol
Description
Properties
CAS No. |
2763776-95-8 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity and stability, while the hydroxyl group facilitates interactions with biological molecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substitution Patterns
Key structural analogs include pyridine derivatives with halogen, trifluoromethyl, or alkoxy substituents. Below is a comparative analysis:
Physicochemical and Reactivity Differences
- Hydroxyl Position : The hydroxyl group at C3 in the target compound (vs. C2 in ) may reduce acidity (pKa) due to decreased resonance stabilization compared to ortho-substituted analogs.
- Trifluoroethyl vs.
- Halogen Substituents : Bromine or iodine in analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the trifluoroethyl group in the target compound may limit such reactivity but enhance metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(2,2,2-trifluoroethyl)pyridin-3-ol, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example, trifluoroethyl groups can be introduced using reagents like 2,2,2-trifluoroethyl iodide under palladium-catalyzed cross-coupling conditions. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and protecting group strategies for the hydroxyl moiety to prevent side reactions . Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from trifluoroethylated byproducts.
Q. How can structural confirmation of 5-(2,2,2-trifluoroethyl)pyridin-3-ol be achieved using spectroscopic techniques?
- Answer : Key techniques include:
- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the trifluoroethyl group’s CF₃ resonance splits into a quartet in ¹⁹F NMR (~δ -65 to -70 ppm). Aromatic protons on the pyridine ring show distinct coupling patterns (e.g., J = 8–10 Hz for ortho coupling) .
- X-ray crystallography : Resolves stereoelectronic effects of the trifluoroethyl group and hydrogen-bonding interactions involving the hydroxyl group .
- HRMS : Validates molecular weight (expected [M+H]⁺ for C₈H₇F₃NO: 214.0483).
Q. What preliminary biological assays are suitable for evaluating 5-(2,2,2-trifluoroethyl)pyridin-3-ol’s bioactivity?
- Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or phosphatases due to pyridine derivatives’ affinity for ATP-binding pockets. Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to monitor activity .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the trifluoroethyl group modulate electronic properties and regioselectivity in subsequent reactions?
- Answer : The strong electron-withdrawing effect of CF₃ alters the pyridine ring’s electron density, directing electrophilic substitution to the para position relative to the hydroxyl group. Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analogs), enhancing reactivity toward nucleophiles. This effect is critical for designing Suzuki-Miyaura couplings or SNAr reactions .
Q. What strategies mitigate competing side reactions during trifluoroethyl functionalization?
- Answer : Common challenges include:
- Protecting group selection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during trifluoroethylation, preventing undesired O-alkylation .
- Catalyst optimization : Employ Pd(OAc)₂/XPhos systems to suppress β-hydride elimination in cross-couplings .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 pathways, reducing elimination byproducts .
Q. How can contradictory data on biological activity be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Validate pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and buffer composition (PBS vs. HEPES) .
- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to assess rapid degradation masking true activity .
- Off-target effects : Use CRISPR-Cas9 knockouts or isoform-specific inhibitors to confirm target engagement .
Q. What advanced spectroscopic methods elucidate intermolecular interactions in solid-state structures?
- Answer :
- Solid-state NMR : Probes hydrogen-bonding networks between hydroxyl groups and adjacent molecules (¹H-¹⁵N CP/MAS) .
- Single-crystal XRD : Quantifies bond angles and torsional strain induced by the trifluoroethyl group’s steric bulk .
- Raman spectroscopy : Identifies vibrational modes (e.g., C-F stretching at 1150 cm⁻¹) sensitive to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
